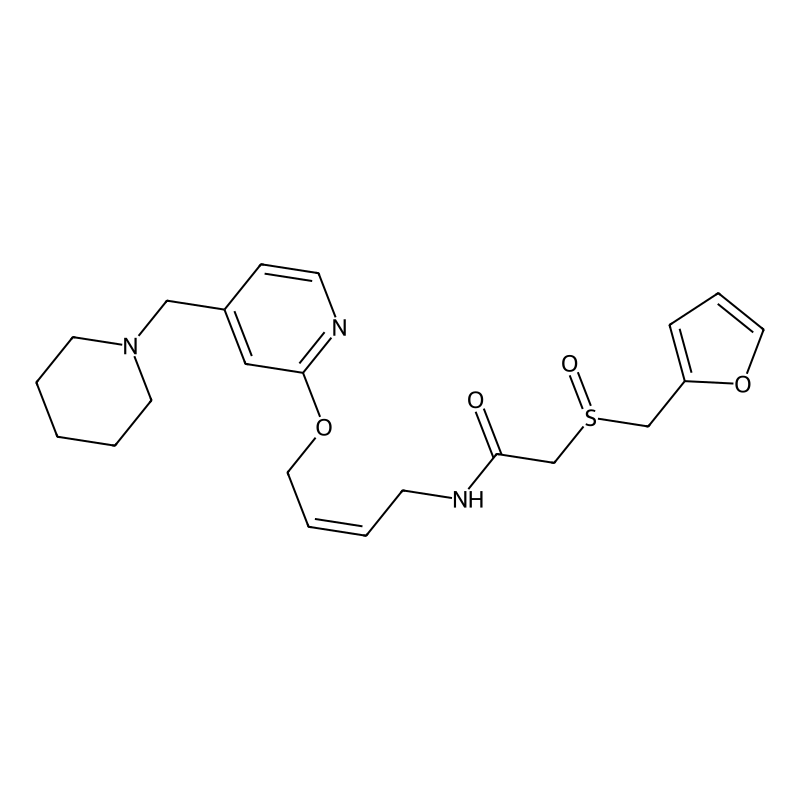Lafutidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Lafutidine is a second-generation histamine H2 receptor antagonist primarily used to treat gastrointestinal disorders, including gastric ulcers, duodenal ulcers, and acute gastritis. Its chemical formula is C22H29N3O4S, with a molar mass of 431.55 g/mol. Lafutidine exhibits a multimodal mechanism of action, which includes not only the inhibition of gastric acid secretion but also gastroprotective effects through various pathways, such as increasing mucosal blood flow and enhancing the production of protective mucus in the stomach lining .
Lafutidine acts as a histamine H2 receptor antagonist. Histamine is a signaling molecule that stimulates gastric acid secretion. By blocking the H2 receptor, Lafutidine reduces stomach acid production, promoting ulcer healing and relieving symptoms of gastritis [].
In addition to H2 receptor antagonism, Lafutidine exhibits other mechanisms that contribute to its therapeutic effects:
Lafutidine is generally well-tolerated, with few reported side effects. However, potential adverse reactions include headache, diarrhea, and constipation [].
Lafutidine can interact with other medications, particularly those with a narrow therapeutic window, by decreasing their absorption due to its effect on stomach acid. Examples include antifungal medications like voriconazole and HIV medications like delavirdine [].
Treatment of Peptic Ulcers and Gastritis
Lafutidine belongs to the class of histamine H2 receptor antagonists (H2RAs). These medications work by blocking the action of histamine, a compound that stimulates the production of stomach acid. Studies have shown Lafutidine to be effective in healing peptic ulcers and relieving symptoms of gastritis, including heartburn, nausea, and vomiting [].
Gastroprotective Mechanisms beyond Acid Suppression
While Lafutidine acts as an H2RA, research suggests it might have additional mechanisms contributing to its gastroprotective effects. These include:
- Increased gastric blood flow and mucus secretion: Studies have shown Lafutidine to increase blood flow and mucus production in the stomach lining, promoting healing and protecting against ulcer formation [, ].
- Activation of protective neuropeptides: Lafutidine appears to stimulate the release of neuropeptides like calcitonin gene-related peptide (CGRP), which have vasodilatory and protective effects on the stomach lining [, ].
- Faster epithelial cell healing: Research suggests Lafutidine might accelerate the healing process of the damaged stomach lining [].
These additional mechanisms might contribute to Lafutidine's effectiveness in treating and preventing peptic ulcers and other gastric disorders.
Potential Applications beyond Gastrointestinal Conditions
While the majority of research focuses on Lafutidine's role in gastrointestinal health, some studies explore its potential applications in other areas:
- Prevention of Non-Steroidal Anti-Inflammatory Drug (NSAID)-induced Gastric Ulcers: Lafutidine might offer protection against stomach ulcers caused by NSAID medications.
Lafutidine functions by binding to H2 receptors on gastric parietal cells, leading to a decrease in hydrochloric acid secretion. This action is complemented by its ability to stimulate the release of calcitonin gene-related peptide (CGRP) and somatostatin, which further inhibit acid secretion and promote mucosal protection. The compound also prevents the attachment of Helicobacter pylori to gastric cells, reducing the risk of infection and subsequent ulceration .
Lafutidine demonstrates significant biological activity through its gastroprotective properties. Research indicates that it elevates plasma concentrations of CGRP and somatostatin, which contribute to its ability to inhibit postprandial acid secretion. Clinical studies have shown that lafutidine effectively raises intragastric pH levels, thereby providing relief from symptoms associated with excessive gastric acidity . Additionally, it has been noted for its long-lasting effects compared to other H2 antagonists .
The synthesis of lafutidine can be achieved through various methods. One notable approach involves aminolysis reactions, which facilitate the formation of lafutidine from precursor compounds. For instance, one method employs a "suicide substrate" strategy using 1-hexene to control byproduct formation during synthesis . This technique enhances the purity and yield of lafutidine, making it a viable option for pharmaceutical production.
Lafutidine is primarily used in clinical settings for:
- Treatment of Gastric Ulcers: It promotes healing by reducing gastric acid secretion.
- Management of Gastroesophageal Reflux Disease: By controlling acid levels, it alleviates symptoms associated with reflux.
- Acute Gastritis: It aids in the recovery of the stomach lining during inflammatory episodes.
Additionally, its unique mechanism allows it to be explored in other therapeutic areas related to gastrointestinal health .
Lafutidine has been studied for its interactions with various drugs. Notably, it can affect the absorption and efficacy of medications such as amprenavir and atazanavir by decreasing their serum concentrations when co-administered. This interaction highlights the importance of monitoring drug combinations in clinical practice to avoid potential therapeutic failures .
Several compounds share similarities with lafutidine in terms of mechanism and application. Below is a comparison highlighting their uniqueness:
| Compound Name | Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Famotidine | H2 Receptor Antagonist | Inhibits gastric acid secretion | Longer duration of action than ranitidine |
| Ranitidine | H2 Receptor Antagonist | Inhibits gastric acid secretion | Older generation; more side effects |
| Omeprazole | Proton Pump Inhibitor | Inhibits hydrogen/potassium ATPase | More potent for severe GERD |
| Lansoprazole | Proton Pump Inhibitor | Inhibits hydrogen/potassium ATPase | Rapid onset of action |
Lafutidine's multimodal mechanism sets it apart from traditional H2 antagonists like famotidine and ranitidine by not only inhibiting acid secretion but also enhancing mucosal protection through increased blood flow and mucus production .
Purity
Quantity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
MeSH Pharmacological Classification
ATC Code
A02 - Drugs for acid related disorders
A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)
A02BA - H2-receptor antagonists
A02BA08 - Lafutidine
KEGG Target based Classification of Drugs
Rhodopsin family
Histamine
HRH2 [HSA:3274] [KO:K04150]
Pictograms

Irritant
Other CAS
118288-08-7








